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molecular formula C13H13FN2 B8313211 (3-Fluoro-4-(2-methylpyridin-4-yl)phenyl)methanamine

(3-Fluoro-4-(2-methylpyridin-4-yl)phenyl)methanamine

Cat. No. B8313211
M. Wt: 216.25 g/mol
InChI Key: JXIMQCYXXHMVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181235B2

Procedure details

To a reaction vial was added (6-chloro-5-methylpyridin-3-yl)methanamine 30-4 (500 mg, 2.6 mmol), 2-methylpyridin-4-ylboronic acid 15-1 (460 mg, 3.38 mmol), Pd(OAc)2 (58 mg, 0.26 mmol), S-Phos (150 mg, 0.37 mmol) and K3PO4 (1.65 g, 7.8 mmol). The vial was evacuated and backfilled with nitrogen. 2-butanol (5 mL) was added via syringe. The reaction was stirred at room temperature for 10 mins and then 110° C. for 2 hours. After cooling to room temperature, the reaction mixture was diluted into 10% methanol in DCM, and filtered through celite pad. The filtrate was dried and the crude product was purified by silica gel flash chromatography, and eluted with 10% methanol in DCM to give (2′,3-dimethyl-2,4′-bipyridin-5-yl)methanamine 63-2 as an oil. MS m/z 214.2 (M+1).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
58 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl[C:3]1[N:8]=[CH:7][C:6]([CH2:9][NH2:10])=[CH:5][C:4]=1[CH3:11].FC1C=C(CN)C=CC=1[C:19]1[CH:24]=[CH:23][N:22]=[C:21]([CH3:25])[CH:20]=1.COC1C=CC=C(OC)C=1C1C=CC=CC=1P(C1CCCCC1)C1CCCCC1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:25][C:21]1[CH:20]=[C:19]([C:3]2[C:4]([CH3:11])=[CH:5][C:6]([CH2:9][NH2:10])=[CH:7][N:8]=2)[CH:24]=[CH:23][N:22]=1 |f:0.1,4.5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
Cl.ClC1=C(C=C(C=N1)CN)C
Name
Quantity
460 mg
Type
reactant
Smiles
FC=1C=C(C=CC1C1=CC(=NC=C1)C)CN
Name
Quantity
150 mg
Type
reactant
Smiles
COC=1C=CC=C(C1C=2C=CC=CC2P(C3CCCCC3)C4CCCCC4)OC
Name
K3PO4
Quantity
1.65 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
58 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 10 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was evacuated
ADDITION
Type
ADDITION
Details
2-butanol (5 mL) was added via syringe
WAIT
Type
WAIT
Details
110° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted into 10% methanol in DCM
FILTRATION
Type
FILTRATION
Details
filtered through celite pad
CUSTOM
Type
CUSTOM
Details
The filtrate was dried
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel flash chromatography
WASH
Type
WASH
Details
eluted with 10% methanol in DCM

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=NC=CC(=C1)C1=NC=C(C=C1C)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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